synthesis and characterization of 2,6-Difluoro-3-nitropyridin-4-amine
synthesis and characterization of 2,6-Difluoro-3-nitropyridin-4-amine
An In-Depth Technical Guide to the Synthesis and Characterization of 2,6-Difluoro-3-nitropyridin-4-amine
Abstract
This technical guide provides a comprehensive overview of the , a key fluorinated nitropyridine derivative. This compound serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1][2] This document outlines a representative synthetic protocol, details the rationale behind the chosen methodology, and provides a thorough guide to the characterization of the title compound using modern analytical techniques. The content is designed for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, actionable protocols.
Introduction and Significance
2,6-Difluoro-3-nitropyridin-4-amine (CAS No. 60186-20-1) is a polysubstituted pyridine derivative with the molecular formula C₅H₃F₂N₃O₂ and a molecular weight of 175.09 g/mol .[3] Its structure is characterized by a pyridine ring functionalized with two fluorine atoms at the 2 and 6-positions, a nitro group at the 3-position, and an amine group at the 4-position. This unique arrangement of electron-withdrawing (fluoro, nitro) and electron-donating (amino) groups confers significant reactivity and makes it a valuable intermediate for further chemical modifications.
The primary value of 2,6-Difluoro-3-nitropyridin-4-amine lies in its role as a key synthetic intermediate for the development of Active Pharmaceutical Ingredients (APIs). Its structure is leveraged in the synthesis of potential antiviral and anti-inflammatory drugs.[1][2] Beyond the pharmaceutical industry, it finds applications in the agrochemical sector for the creation of novel crop protection agents and in materials science for developing advanced materials such as conductive polymers.[1][2]
Synthesis Methodology
The synthesis of 2,6-Difluoro-3-nitropyridin-4-amine is most effectively achieved through the electrophilic nitration of 2,6-difluoro-4-aminopyridine. The amino group at the 4-position is a strong activating group and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho position (position 3), which is sterically less hindered than position 5.
Reaction Scheme
2,6-difluoro-4-aminopyridine2,6-Difluoro-3-nitropyridin-4-amine
Principle and Rationale
The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. In this case, the nitrating agent is typically a mixture of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
The choice of a strong nitrating system is crucial. The pyridine ring is inherently electron-deficient, and while the amino group is activating, the two fluorine atoms are strongly deactivating. Therefore, forcing conditions are generally required to achieve efficient nitration. The use of concentrated sulfuric acid also serves as a solvent and helps to keep the reaction mixture homogeneous.
Representative Experimental Protocol
This protocol is a representative method based on analogous nitration reactions of substituted aminopyridines and should be optimized for specific laboratory conditions.
Materials and Reagents:
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2,6-difluoro-4-aminopyridine
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Ice
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Saturated Sodium Bicarbonate solution
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Deionized Water
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Ethyl Acetate
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Anhydrous Sodium Sulfate
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 2,6-difluoro-4-aminopyridine (1.0 eq.) to pre-cooled (0 °C) concentrated sulfuric acid (5-10 volumes). Stir the mixture until all the solid has dissolved, maintaining the temperature at 0-5 °C using an ice bath.
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Nitration: While maintaining the internal temperature between 0-5 °C, slowly add a pre-mixed and pre-cooled solution of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (2 volumes) dropwise via the dropping funnel. The addition should be controlled to prevent a rise in temperature.
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Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
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Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the product.
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Neutralization: Slowly neutralize the acidic solution to a pH of 7-8 by the careful addition of a saturated sodium bicarbonate solution. The addition should be done in portions to control the effervescence.
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Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure 2,6-Difluoro-3-nitropyridin-4-amine.
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Drying: Dry the purified product under vacuum.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2,6-Difluoro-3-nitropyridin-4-amine.
Characterization
A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized 2,6-Difluoro-3-nitropyridin-4-amine. The following are the expected results from standard analytical techniques.
Expected Analytical Data
| Technique | Expected Data |
| Melting Point | Solid at room temperature. The exact melting point would be determined experimentally. |
| ¹H NMR | A single resonance for the aromatic proton at C5, expected to be a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift will be downfield due to the electron-withdrawing nature of the substituents. |
| ¹³C NMR | Five distinct resonances for the carbon atoms of the pyridine ring. The carbons attached to fluorine (C2, C6) will appear as doublets with large coupling constants (¹JCF). The chemical shifts will be influenced by the electronic effects of all substituents. |
| ¹⁹F NMR | A single resonance for the two equivalent fluorine atoms at C2 and C6. |
| Mass Spec. | Molecular ion peak (M⁺) at m/z = 175.02, corresponding to the molecular formula C₅H₃F₂N₃O₂. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C=C and C=N stretching (aromatic ring), C-F stretching, and asymmetric and symmetric stretching of the NO₂ group. |
Interpretation of Expected Spectra
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¹H NMR: The single proton at the C5 position is expected to show a triplet multiplicity due to coupling to the two fluorine atoms at C2 and C6 (assuming coupling to the C6 fluorine is significant). The chemical shift is anticipated to be in the aromatic region, likely downfield due to the overall electron-withdrawing nature of the substituted pyridine ring.
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¹³C NMR: The five carbon atoms of the pyridine ring are chemically non-equivalent and should give rise to five distinct signals. The carbons directly bonded to fluorine (C2 and C6) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), appearing as doublets. The other carbons may also show smaller two- or three-bond couplings to fluorine.
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¹⁹F NMR: Since the two fluorine atoms at positions 2 and 6 are chemically equivalent, they are expected to produce a single signal in the ¹⁹F NMR spectrum.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule (175.0193).
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Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected peaks include:
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N-H stretching vibrations of the primary amine group in the range of 3300-3500 cm⁻¹.
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Aromatic C=C and C=N stretching vibrations in the range of 1400-1600 cm⁻¹.
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Asymmetric and symmetric NO₂ stretching vibrations around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
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C-F stretching vibrations, typically in the range of 1000-1300 cm⁻¹.
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Structural Confirmation Diagram
Caption: Correlation of molecular structure with expected analytical data.
Safety, Handling, and Storage
2,6-Difluoro-3-nitropyridin-4-amine is a hazardous substance and should be handled with appropriate safety precautions.
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Hazard Statements:
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Handling:
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Work should be conducted in a well-ventilated chemical fume hood.[1]
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Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
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Avoid inhalation of dust and contact with skin and eyes.
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Storage:
Conclusion
This technical guide has detailed a representative synthesis and a comprehensive characterization strategy for 2,6-Difluoro-3-nitropyridin-4-amine. The nitration of 2,6-difluoro-4-aminopyridine provides a direct and logical route to this valuable synthetic intermediate. The outlined characterization methods provide a robust framework for confirming the structure and purity of the final product. Adherence to the described safety protocols is paramount when handling this compound and the reagents used in its synthesis. This guide serves as a valuable resource for researchers and scientists working with this and related heterocyclic compounds.
References
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PubChem. (n.d.). 2,6-Difluoro-3-nitropyridin-4-amine. Retrieved from [Link]
